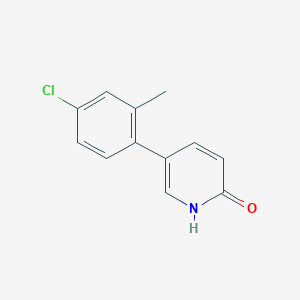

5-(4-Chloro-2-methylphenyl)-2-hydroxypyridine

Description

Properties

IUPAC Name |

5-(4-chloro-2-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-8-6-10(13)3-4-11(8)9-2-5-12(15)14-7-9/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMYKWOYKFSDEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682859 | |

| Record name | 5-(4-Chloro-2-methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111110-08-7 | |

| Record name | 5-(4-Chloro-2-methylphenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111110-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chloro-2-methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenyl)-2-hydroxypyridine typically involves the reaction of 4-chloro-2-methylphenyl derivatives with pyridine derivatives under specific conditions. One common method includes the use of 4-chloro-2-methylphenyl methanesulfonate, which is reacted with pyridine in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form the corresponding amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or sodium methoxide.

Major Products Formed

Oxidation: Formation of ketones or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)-2-hydroxypyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of 5-(4-Chloro-2-methylphenyl)-2-hydroxypyridine and Analogues

Melting point inferred from structurally related oxazolone derivative .

*IR data from a precursor compound with similar substituents.

Key Observations:

- Substituent Position and Type: The presence of electron-withdrawing groups (Cl, NO₂) or electron-donating groups (Me, OMe) on the phenyl ring modulates electronic density on the pyridine ring. For example, methoxy groups () enhance solubility via polarity, whereas chloro groups increase lipophilicity .

- Tautomerism: Unlike 5-substituted phenylazo compounds (), which stabilize in the 2-hydroxypyridine form, the target compound may exhibit dynamic tautomerism, affecting its reactivity in synthetic pathways .

Spectroscopic and Reactivity Differences

- IR Spectroscopy: The hydroxyl group in 2-hydroxypyridine derivatives shows a characteristic broad peak near 3415 cm⁻¹, while carbonyl stretches (e.g., 1740 cm⁻¹ in oxazolone precursors) are absent in the pure hydroxypyridine form .

- ¹H NMR: Aromatic protons in analogues with chloro and methyl substituents resonate between δ 6.5–8.5 ppm, with splitting patterns reflecting substituent positions . For example, para-chloro substituents deshield adjacent protons more markedly than meta-substituents.

Biological Activity

5-(4-Chloro-2-methylphenyl)-2-hydroxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its antimicrobial and anticancer effects.

This compound features a hydroxypyridine moiety combined with a chloro-substituted phenyl ring. The presence of these functional groups contributes to its unique chemical reactivity and biological activity. The compound can form hydrogen bonds and coordinate with metal ions, enhancing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can bind to cellular receptors, influencing signaling pathways that regulate various physiological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies highlight the biological efficacy of this compound:

-

Antimicrobial Study :

- A study evaluated the compound's effectiveness against a range of bacterial strains. Results indicated significant inhibition zones, suggesting strong antibacterial activity.

- Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 P. aeruginosa 12

-

Anticancer Research :

- In vitro assays demonstrated that this compound could reduce cell viability in several cancer cell lines, including breast and lung cancer cells.

- Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell Line IC50 (μM) MCF-7 (Breast Cancer) 10 A549 (Lung Cancer) 8

Q & A

Q. What are the recommended synthetic routes for 5-(4-Chloro-2-methylphenyl)-2-hydroxypyridine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between substituted phenylboronic acids and halogenated pyridinones. For example, Suzuki-Miyaura cross-coupling using a palladium catalyst under inert conditions (e.g., nitrogen atmosphere) can attach the 4-chloro-2-methylphenyl group to the pyridine ring . Optimize yields by:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for efficiency .

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product .

Yield improvements (e.g., 60% → 85%) are achievable via microwave-assisted synthesis, reducing reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s tautomeric equilibrium?

Methodological Answer: The compound exists in keto-enol tautomerism (2-hydroxypyridine ↔ 2-pyridone). Use:

- NMR Spectroscopy : Monitor proton shifts at δ 12–14 ppm (enolic -OH) and δ 160–170 ppm (carbonyl in ¹³C NMR) .

- IR Spectroscopy : Identify O-H stretches (~3200 cm⁻¹) and C=O stretches (~1650 cm⁻¹) .

- X-ray Crystallography : Resolve tautomeric forms via SHELXL refinement (e.g., occupancy factors for disordered atoms) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Refer to Safety Data Sheets (SDS) for analogous arylpyridines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.

- Storage : Keep in amber vials under argon at –20°C to prevent degradation.

- Waste Disposal : Neutralize acidic/basic residues before incineration .

Advanced Research Questions

Q. How can crystallographic disorder in this compound crystals be resolved during refinement?

Methodological Answer: Disorder often arises in the chlorophenyl or hydroxyl groups. Use:

- SHELXL Constraints : Apply PART, SIMU, and DELU instructions to model anisotropic displacement .

- Twinning Analysis : For non-merohedral twinning, employ TWIN/BASF commands in SHELX .

- Validation Tools : Check R1/wR2 convergence and ADDSYM alerts in PLATON . Example: A recent study achieved R1 = 3.2% for a disordered fluorophenyl analog .

Q. What computational strategies predict this compound’s binding affinity for kinase targets?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Q. How should researchers address contradictory bioactivity data across cell-based assays?

Methodological Answer: Contradictions may stem from tautomer-dependent activity or assay conditions. Mitigate via:

Q. What methods differentiate π-π stacking interactions from van der Waals forces in solid-state structures?

Methodological Answer: Analyze crystal packing with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.